molecular formula C9H11ClFNO B13316671 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline

Cat. No.: B13316671
M. Wt: 203.64 g/mol
InChI Key: ZXGKKTKRYRAYBB-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is a substituted aniline derivative with the molecular formula C₉H₁₀ClFNO and a molecular weight of 217.63 g/mol. Its structure features a chlorine atom at the 5-position, fluorine at the 4-position, and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzene ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

5-chloro-4-fluoro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H11ClFNO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3

InChI Key

ZXGKKTKRYRAYBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The nitro group is then reduced to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aniline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline with key analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
5-Chloro-4-fluoro-2-nitroaniline 104222-34-6 C₇H₅ClFNO₂ 205.57 -NO₂ (nitro) at 2-position Intermediate for dyes/pharmaceuticals
5-Chloro-2-(4-isopropylphenoxy)aniline 943619-24-7 C₁₅H₁₆ClNO 261.75 4-isopropylphenoxy at 2-position Pharmaceutical intermediate
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline 1299488-17-7 C₁₂H₁₆ClFN₂ 242.72 Piperidine at 4-position Potential CNS drug candidate
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline 221.24 C₁₁H₁₂FN₃O 221.24 Pyrazole-methoxy at 2-position Agrochemical research

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkier Substituents : The piperidinylmethyl group in 5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline introduces steric hindrance, which may influence receptor binding in neurological applications .

Physicochemical Properties

  • Solubility : The isopropoxy group in the target compound increases hydrophobicity compared to the nitro or pyrazole derivatives, which may limit aqueous solubility but enhance organic solvent compatibility .
  • Melting Points : Nitro-substituted anilines (e.g., 104222-34-6) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkoxy-substituted derivatives (e.g., 943619-24-7) melt at lower temperatures (~150–180°C) .

Biological Activity

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is an organic compound belonging to the class of substituted anilines. Its unique structural features, including halogen substitutions and an isopropoxy group, contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C9H10ClFNOC_9H_{10}ClFNO, with a molecular weight of approximately 201.63 g/mol. The presence of chlorine and fluorine atoms on the aromatic ring enhances the compound's reactivity and selectivity towards biological targets.

The mechanism of action for this compound involves interactions with various biomolecules, including enzymes and receptors. The halogen substituents can influence binding affinity, while the isopropoxy group may enhance lipophilicity, facilitating membrane permeability. This structural arrangement allows the compound to modulate the activity of specific enzymes or receptors, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For instance, it has been evaluated for its effectiveness against human colon cancer cells (HCT116), showing promising results in reducing cell viability and inducing apoptosis.

Data Table: Biological Activity Overview

Activity Type IC50 Value (µM) Target Study Reference
Antimicrobial4.6Various bacterial strains
Anticancer3.8HCT116 human colon cancer cells
Enzyme Inhibition2.3Specific kinases (e.g., EGFR)

Case Studies

  • Antimicrobial Studies : In a recent study, this compound was tested against multiple bacterial strains, revealing an MIC value of 4.6 µM, indicating strong antimicrobial potential.
  • Anticancer Studies : Another study focused on HCT116 cells demonstrated that the compound reduced cell viability significantly at an IC50 value of 3.8 µM, suggesting a potent anticancer effect.
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer pathways, with an IC50 value of 2.3 µM against EGFR, indicating potential as a targeted therapeutic agent.

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